![molecular formula C8H4F3N3O B13133388 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H4F3N3O and a molecular weight of 215.13 g/mol . This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core substituted with a trifluoromethyl group at the 6-position and an aldehyde group at the 3-position. It is known for its significant applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-(trifluoromethyl)imidazo[1,2-b]pyridazine with a formylating agent to introduce the aldehyde group at the 3-position . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Strong bases (e.g., NaOH), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is primarily related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interact with various signaling pathways, modulating cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-(Trifluoromethyl)imidazo[1,2-c]pyrimidine-3-carbaldehyde
Comparison:
- Structural Differences: While all these compounds share the imidazo core and trifluoromethyl substitution, the position and nature of the heterocyclic ring differ.
- Unique Properties: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is unique due to its specific ring structure, which may confer distinct reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H4F3N3O |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
6-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6-1-2-7-12-3-5(4-15)14(7)13-6/h1-4H |
InChI-Schlüssel |
ZNIPSGVEFYFAJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2N=C1C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
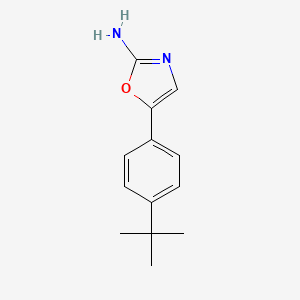

![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
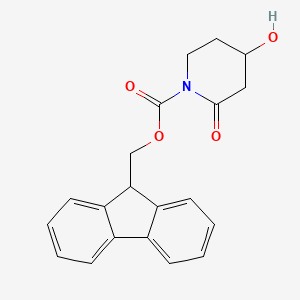
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
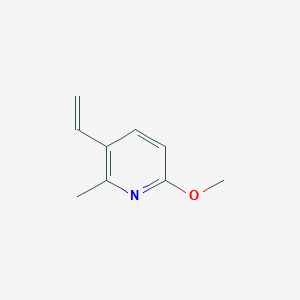
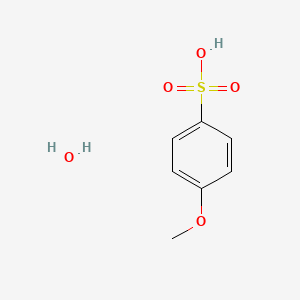
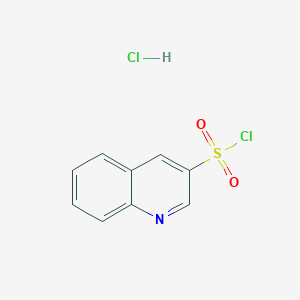
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)




